(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
The compound "(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a triazole core linked to a piperazine moiety and a pyridazine-thiophene hybrid substituent. Its structural complexity arises from the integration of three pharmacologically relevant motifs:
- 2-Phenyl-1,2,3-triazole: Known for metabolic stability and hydrogen-bonding capabilities, triazoles are frequently employed in drug design to enhance bioavailability .
- Piperazine: A flexible nitrogen-containing ring that improves solubility and enables interactions with biological targets, particularly in the central nervous system .
This compound’s design likely aims to optimize pharmacokinetic and pharmacodynamic properties by balancing lipophilicity (via aromatic groups) and solubility (via piperazine). Its synthesis would involve multi-step reactions, including click chemistry for triazole formation and nucleophilic substitution for piperazine functionalization, as inferred from analogous compounds in .
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7OS/c29-21(18-15-22-28(25-18)16-5-2-1-3-6-16)27-12-10-26(11-13-27)20-9-8-17(23-24-20)19-7-4-14-30-19/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEODZMOFCACAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Formation of the Triazole Ring: : The synthesis typically begins with the formation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
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Pyridazine Ring Synthesis: : The pyridazine ring can be synthesized via the condensation of hydrazine with a diketone or a similar precursor. This step usually requires acidic or basic conditions to facilitate the ring closure.
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Piperazine Introduction: : The piperazine moiety is introduced through nucleophilic substitution reactions. Piperazine can react with various electrophiles, such as alkyl halides or sulfonates, to form the desired linkage.
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Final Assembly: : The final step involves coupling the triazole and pyridazine intermediates with the piperazine derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and piperazine moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the triazole and pyridazine rings. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Halogenated compounds and sulfonates are common electrophiles used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, sulfonates
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazole ring can lead to dihydrotriazoles.
Scientific Research Applications
Structural Overview
The compound features several key structural motifs that contribute to its biological activity:
- Triazole Ring : Known for antifungal and anticancer properties.
- Piperazine Moiety : Commonly associated with central nervous system activity and used in various pharmaceutical agents.
- Thiophene and Pyridazine Substituents : These heterocycles enhance the compound's pharmacological profile by potentially improving target specificity and bioavailability.
Anticancer Activity
Research indicates that compounds containing triazole and piperazine moieties often exhibit significant anticancer properties. For instance, derivatives of similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1H-pyrazole | Pyrazole with chlorophenyl | Anticancer activity |
| 4-Chlorobenzo[d]thiazole | Contains thiazole ring | Antimicrobial properties |
| 1-(2-Hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | Pyrazole ring system | Anti-inflammatory effects |
Studies have shown that the presence of the piperazine ring can enhance lipophilicity, thereby improving the bioavailability of the compound against cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action often involves inducing apoptosis in cancer cells through modulation of apoptotic pathways, evidenced by increased pro-apoptotic factors like Bax/Bcl-2 ratios and caspase activation .
Antimicrobial Properties
The compound also exhibits potential antimicrobial activity. Research has indicated that triazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The presence of thiophene and pyridazine enhances this activity by interacting with bacterial enzymes or disrupting cell membrane integrity .
Central Nervous System Effects
Compounds with piperazine structures are frequently investigated for their effects on the central nervous system. The compound's design suggests potential applications in treating neurological disorders such as anxiety and depression. Studies have shown that similar compounds can act as serotonin receptor modulators, which are crucial in managing mood disorders .
Antioxidant Activity
Recent investigations have highlighted the antioxidant properties of triazole-containing compounds. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders .
Materials Science Applications
In addition to biological applications, the structural characteristics of this compound make it suitable for materials science. Its ability to form stable complexes with metal ions positions it as a candidate for developing new materials with specific electronic or optical properties. Such materials could be utilized in sensors or catalysis .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring, in particular, is known to bind to metal ions and proteins, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs, such as piperazine, triazole, or thiophene derivatives. Below is a comparative analysis of key analogs:
Piperazine-Based Analogs
Key Observations :
- The dioxolane ring in ’s compound may improve metabolic stability over the target’s triazole, though at the cost of synthetic complexity .
Heterocyclic Hybrid Analogs
Key Observations :
- The target’s pyridazine-thiophene hybrid may offer superior binding affinity compared to ’s benzothiazole-pyrazoline , which relies on methoxy groups for activity .
- Chakib’s allyl-substituted pyrazolone () demonstrates how steric bulk can reduce solubility, a limitation avoided in the target compound’s triazole design .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , where piperazine intermediates are functionalized via nucleophilic substitution . However, the pyridazine-thiophene moiety may require specialized coupling reagents.
- Activity Prediction : Based on , pyridazine’s π-stacking capability could enhance antitumor efficacy, while the triazole’s stability may prolong half-life compared to pyrazoline derivatives .
- Limitations : The absence of trifluoromethyl or chloro groups (as in and ) may reduce target selectivity, necessitating further SAR studies .
Biological Activity
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antihypertensive properties, supported by case studies and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 374.41 g/mol. The structure features a triazole ring and a piperazine moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | < 2 |
| Compound B | NCI-H522 (Lung) | < 2 |
| Compound C | BT-549 (Breast) | < 2 |
In particular, derivatives of pyridazinones have exhibited promising anticancer activity against leukemia and solid tumors, suggesting that the incorporation of triazole structures may enhance efficacy against cancer cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Triazole derivatives have been reported to possess significant antibacterial and antifungal activities. For example:
| Compound | Activity Type | Pathogen | MIC (µg/mL) |
|---|---|---|---|
| Compound D | Antibacterial | Bacillus subtilis | 16 |
| Compound E | Antifungal | Candida albicans | 8 |
Research indicates that similar compounds can inhibit the growth of pathogenic strains, making them candidates for developing new antimicrobial agents .
Antihypertensive Activity
The antihypertensive effects of pyridazinone derivatives have been documented in various studies. Compounds with similar structures have shown promising results in lowering blood pressure through mechanisms such as vasodilation.
| Compound | Method of Evaluation | Result |
|---|---|---|
| Compound F | Tail Cuff Method | Significant reduction in systolic blood pressure |
| Compound G | In vitro assays | Inhibition of angiotensin-converting enzyme |
These findings suggest that the compound may also possess antihypertensive properties, warranting further investigation .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results indicated that modifications in the triazole ring significantly influenced cytotoxicity, with some derivatives achieving IC50 values below 1 µM against aggressive cancer types .
- Antimicrobial Screening : Another study focused on synthesizing new triazole-based compounds and assessing their antimicrobial activity against common pathogens. Several compounds demonstrated MIC values comparable to established antibiotics, highlighting their potential as therapeutic agents .
- Pharmacological Properties : A comprehensive review analyzed various pyridazinone derivatives for their pharmacological properties, concluding that modifications in structure could enhance their therapeutic efficacy across multiple disease models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, α,β-unsaturated ketones (e.g., pyridazin-3-yl derivatives) are reacted with hydrazine hydrate under reflux in glacial acetic acid, followed by purification via recrystallization from ethanol. Reaction conditions (e.g., 4 hours at reflux) and stoichiometric ratios (equimolar reactants) are critical for yield optimization . Piperazine coupling steps may require palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, as seen in analogous triazole-piperazine hybrids .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and triazole/thiophene ring vibrations.
- NMR : ¹H NMR resolves phenyl protons (δ 7.2–7.8 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and thiophene protons (δ 6.8–7.2 ppm). ¹³C NMR confirms methanone carbonyls (~190–200 ppm) .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) validate molecular geometry .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodological Answer : Docking simulations using software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., kinases or GPCRs). The triazole and pyridazine moieties often bind to hydrophobic pockets, while the piperazine linker enhances solubility and bioavailability. Key parameters include binding affinity (ΔG), hydrogen-bonding patterns, and steric complementarity. For example, analogous compounds show binding poses where the thiophene group occupies aromatic-rich active sites .
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer : Yield discrepancies often arise from solvent polarity, temperature gradients, or impurities in starting materials. Systematic optimization includes:
- Design of Experiments (DoE) : Vary parameters like solvent (DMF vs. ethanol), catalyst loading (e.g., Pd/C), and reaction time .
- In-line Monitoring : Use HPLC or FTIR to track intermediate formation.
- Purification : Gradient column chromatography or recrystallization in mixed solvents (e.g., ethanol/water) improves purity .
Q. What is the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Accelerated Degradation : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Monitor degradation via HPLC-MS. The thiophene and triazole rings are prone to hydrolysis under acidic/alkaline conditions, while the methanone group may oxidize .
- Solid-State Stability : Store samples in desiccators at 25°C/60% RH. XRPD can detect polymorphic transitions affecting shelf life .
Contradictions and Mitigation
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Contradiction : Conflicting reports on piperazine coupling efficiency.
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Contradiction : Variability in biological activity across analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
